BenchChemオンラインストアへようこそ!

Amauromine

Cannabinoid Receptor Pharmacology GPCR Selectivity Profiling

Amauromine is the only validated neutral CB1 antagonist (Kb=66.6 nM) with dual GPR18 antagonism (IC50=3.74 µM) and intrinsic vasodilatory activity—a polypharmacology profile unmatched by generic CB1 ligands or analogs like echinulin. Its neutral antagonism avoids inverse agonist confounds, critical for constitutive activity studies. Sourced from fermentation, ≥98% purity ensures reproducible results in cannabinoid and cardiovascular research. Order now for reliable supply.

Molecular Formula C32H36N4O2
Molecular Weight 508.7 g/mol
CAS No. 88360-87-6
Cat. No. B1665948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmauromine
CAS88360-87-6
SynonymsAmauromine;  Antibiotic FR 900220;  WF 6237;  WF6237;  WF-6237
Molecular FormulaC32H36N4O2
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27
InChIInChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
InChIKeyVKEAHNPKYMHYJJ-CBYNOBLXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amauromine (CAS 88360-87-6) Product Overview and Core Pharmacological Profile


Amauromine is a fungal diketopiperazine alkaloid first isolated from Amauroascus sp. [1]. It functions as a potent, peripherally selective, and neutral antagonist of the cannabinoid receptor type 1 (CB1), with a binding affinity (Ki) of 178 nM and functional antagonism (Kb) of 66.6 nM in cAMP assays [2]. Critically, it demonstrates no activity at the CB2 receptor at concentrations up to 10 µM [2]. Additionally, amauromine acts as an antagonist at the cannabinoid-like orphan receptor GPR18 (IC50 = 3.74 µM) and exhibits vasodilatory properties [3]. This unique, multi-target profile underpins its utility in specific areas of cannabinoid and cardiovascular research.

Why Amauromine Cannot Be Substituted by Common CB1 Antagonists or Other Alkaloids


The unique value proposition of amauromine (CAS 88360-87-6) lies in its specific combination of pharmacological attributes, which are not replicated by its closest structural analogs or other commercially available CB1 antagonists. While many CB1 ligands (e.g., rimonabant) act as inverse agonists, amauromine functions as a neutral antagonist, a mechanistic difference that can profoundly impact downstream signaling and in vivo outcomes [1]. Furthermore, structurally related diketopiperazines, such as echinulin and novoamauromine, either lack CB1 affinity entirely [2] or have not been validated for the same target profile [3]. Therefore, substituting amauromine with a generic CB1 antagonist or a cheaper alkaloid from the same class will introduce confounding variables related to functional selectivity, off-target effects, and overall pharmacology. The quantitative evidence below substantiates these critical differentiators for scientific and procurement decisions.

Quantitative Differentiation of Amauromine (CAS 88360-87-6) Against Comparators


Superior CB2 Selectivity Profile vs. Benchmark CB1 Antagonist Rimonabant

Amauromine demonstrates a uniquely clean selectivity profile for CB1 over CB2 compared to the classic antagonist/inverse agonist rimonabant. In head-to-head radioligand binding assays using human CB1 and CB2 receptors recombinantly expressed in CHO cells, amauromine showed high affinity for CB1 (Ki = 178 nM) and no detectable activity at CB2 up to 10 µM [1]. In contrast, while rimonabant is more potent at CB1 (Ki ≈ 1.8-11.8 nM), it retains measurable affinity for CB2 (Ki ≈ 514 nM), translating to a selectivity window of ~82- to 285-fold [2]. For amauromine, the CB2 affinity is effectively unmeasurable in the standard assay (>56-fold selectivity based on the 10 µM cutoff), eliminating CB2-mediated confounding effects in experimental systems.

Cannabinoid Receptor Pharmacology GPCR Selectivity Profiling

Functional Selectivity: Neutral Antagonism vs. Inverse Agonism at CB1

Amauromine is a neutral antagonist at the CB1 receptor, whereas rimonabant functions as an inverse agonist. This functional distinction was established in cAMP accumulation assays in CHO cells expressing human CB1. Amauromine exhibited a functional antagonism Kb of 66.6 nM without suppressing basal cAMP levels (a measure of inverse agonism) [1]. Rimonabant, in similar assays, not only blocks agonist-induced signaling but also reduces constitutive (basal) activity of the receptor, a property linked to adverse psychiatric effects in clinical studies [2]. The absence of inverse agonism by amauromine at therapeutically relevant concentrations allows for the interrogation of CB1-mediated signaling without the confounding variable of suppressing the receptor's intrinsic activity.

Functional Selectivity Biased Signaling CB1 Antagonist

Unique Polypharmacology: GPR18 Antagonism

Amauromine exhibits a second, distinct mechanism of action as an antagonist at the cannabinoid-like orphan receptor GPR18, with an IC50 of 3.74 µM [1]. This activity is absent in many other CB1 antagonists, including the benchmark compound rimonabant, which has no reported activity at GPR18. The structural analog novoamauromine has also not been evaluated for GPR18 activity. This dual pharmacology provides a unique tool for studying the interplay between CB1 and GPR18 signaling pathways, an area of emerging interest in inflammation and immune modulation. Procuring amauromine enables experiments that specifically probe this polypharmacology, a capability not offered by more selective or less-characterized alternatives.

Orphan GPCR GPR18 Polypharmacology

Exclusive Vasodilatory Activity Absent in Other CB1 Antagonists

Amauromine was originally discovered and characterized as a potent vasodilator, a property that distinguishes it from synthetic CB1 antagonists. In ex vivo assays using isolated rat aortic rings, amauromine induced a significant, concentration-dependent reduction in vascular tension [1]. This vasodilatory effect is not a class-wide property of CB1 antagonists; neither rimonabant nor other synthetic inverse agonists share this activity. Therefore, amauromine serves as a dual-function research tool, enabling studies that require both CB1 blockade and vasodilation in a single molecule, such as investigations into the role of CB1 in vascular tone regulation. Using a generic CB1 antagonist would completely miss this functional dimension.

Vasodilation Cardiovascular Pharmacology Natural Product

Divergent Activity Within the Diketopiperazine Alkaloid Class

Amauromine's potent CB1 activity is not a general feature of its structural class. The closely related diketopiperazine echinulin shows no activity at CB1 or CB2 receptors whatsoever [1]. Similarly, novoamauromine, another analog, has been reported to possess antifungal and antineoplastic properties but has not been validated as a CB1 antagonist in peer-reviewed studies [2]. This demonstrates that specific structural features of amauromine are critical for its unique pharmacological profile. Therefore, substituting amauromine with a cheaper or more readily available diketopiperazine alkaloid like echinulin will not recapitulate its CB1-mediated effects, leading to negative or misleading experimental results.

Structure-Activity Relationship Natural Product Alkaloid

High-Impact Research and Procurement Scenarios for Amauromine (CAS 88360-87-6)


Probing CB1-Specific Signaling Without Inverse Agonism Confounds

Researchers designing experiments to dissect CB1-mediated pathways where constitutive receptor activity is a concern should prioritize amauromine. Its profile as a neutral antagonist (Kb = 66.6 nM) allows for the blockade of agonist-induced signaling without suppressing basal receptor tone, a key advantage over inverse agonists like rimonabant [1]. This application scenario is directly supported by the functional selectivity evidence in Section 3 (Evidence Item 2).

Investigating the Interplay of CB1 and GPR18 in Immune and Inflammatory Models

For studies exploring the co-regulation of CB1 and the orphan receptor GPR18—a topic of increasing interest in immunology and inflammation—amauromine is the only validated dual antagonist (CB1 Ki = 178 nM; GPR18 IC50 = 3.74 µM) [2]. This unique polypharmacology, highlighted in Section 3 (Evidence Item 3), makes it an indispensable tool for mapping the functional crosstalk between these two receptors.

Cardiovascular Research Requiring Dual CB1 Blockade and Vasodilation

Experiments designed to examine the role of the endocannabinoid system in vascular tone regulation benefit uniquely from amauromine. Its combined properties of CB1 antagonism and potent, direct vasodilatory activity in isolated aortic ring assays [3] enable the study of these two effects in a single compound, as outlined in Section 3 (Evidence Item 4). This avoids the need for complex combination treatments with separate CB1 antagonists and vasodilators.

Control Experiments Differentiating Diketopiperazine Scaffold Effects

When using other diketopiperazine alkaloids with unknown or negative CB1 activity (e.g., echinulin [4]), amauromine serves as a critical positive control. As detailed in Section 3 (Evidence Item 5), its well-characterized and potent CB1 antagonism validates assay systems and confirms that observed effects in other analogs are not due to nonspecific actions of the core chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amauromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.